molecular formula C18H26N2O5S B2580822 methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034290-28-1

methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

Cat. No. B2580822
CAS RN: 2034290-28-1
M. Wt: 382.48
InChI Key: DVMUEGSILBKENB-UHFFFAOYSA-N
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Description

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Tetrahydrofuran is a commonly used solvent in organic synthesis and a precursor to polymers.


Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Tetrahydrofuran is a five-membered ring consisting of four carbon atoms and one oxygen.


Chemical Reactions Analysis

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For piperidine, it is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .

Scientific Research Applications

Metabolism and Analytical Characterization

  • SCRAs, including derivatives similar to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate," undergo extensive metabolic transformations. Studies have identified ester hydrolysis followed by mono-hydroxylation and N-dealkylation as significant metabolic pathways. These findings are crucial for toxicological screenings and understanding the pharmacokinetic profiles of these compounds (Richter et al., 2022).

Synthetic Approaches and Chemical Reactions

  • Research on compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has led to the development of synthetic methodologies aimed at creating novel compounds with potential biological activity. For example, the creation of spiro[4.5]dec-2-enes incorporating 1,2,4-triazole, piperidine, and sulfonamide moieties demonstrates the versatility of synthetic routes to explore pharmacologically active substances (Dalloul et al., 2017).

Antimicrobial Activity

  • The antimicrobial activity of compounds structurally related to "methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate" has been investigated, revealing significant potential against a range of bacterial and fungal pathogens. This highlights the possibility of developing new antimicrobial agents from similar structures (Vinaya et al., 2009).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary greatly depending on the specific compound and its intended use. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Future Directions

Piperidine and its derivatives continue to be a focus of research due to their wide range of biological activities and their presence in many pharmaceuticals . Future research will likely continue to explore new synthesis methods and potential applications for these compounds.

properties

IUPAC Name

methyl 4-[[1-(oxolan-3-yl)piperidin-4-yl]methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-18(21)15-2-4-17(5-3-15)26(22,23)19-12-14-6-9-20(10-7-14)16-8-11-25-13-16/h2-5,14,16,19H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMUEGSILBKENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)sulfamoyl)benzoate

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